molecular formula C19H19Cl2N3OS B2800862 1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea CAS No. 847390-17-4

1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea

Cat. No.: B2800862
CAS No.: 847390-17-4
M. Wt: 408.34
InChI Key: YFIZKHCRGYRLCI-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea typically involves the following steps:

    Preparation of the Dichlorophenyl Intermediate: The starting material, 3,4-dichloroaniline, is reacted with thiophosgene to form 3,4-dichlorophenyl isothiocyanate.

    Formation of the Indole Intermediate: 5-methoxy-2-methylindole is synthesized through Fischer indole synthesis, starting from 5-methoxy-2-methylphenylhydrazine and an appropriate ketone.

    Coupling Reaction: The indole intermediate is then reacted with the dichlorophenyl isothiocyanate under mild conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro groups on the dichlorophenyl ring can be reduced to amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophilic substitution reactions using sodium hydride (NaH) or potassium carbonate (K2CO3) as bases.

Major Products

    Oxidation: Sulfonyl derivatives of the thiourea moiety.

    Reduction: Amino derivatives of the dichlorophenyl ring.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors (GPCRs), leading to downstream effects on cell signaling and function.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea: Similar structure but lacks the methyl group on the indole ring.

    1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]urea: Similar structure but with a urea linkage instead of thiourea.

    1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]carbamate: Similar structure but with a carbamate linkage.

Uniqueness

1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dichlorophenyl and indole moieties, along with the thiourea linkage, makes it a versatile compound for various applications.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3OS/c1-11-14(15-10-13(25-2)4-6-18(15)23-11)7-8-22-19(26)24-12-3-5-16(20)17(21)9-12/h3-6,9-10,23H,7-8H2,1-2H3,(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIZKHCRGYRLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCNC(=S)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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